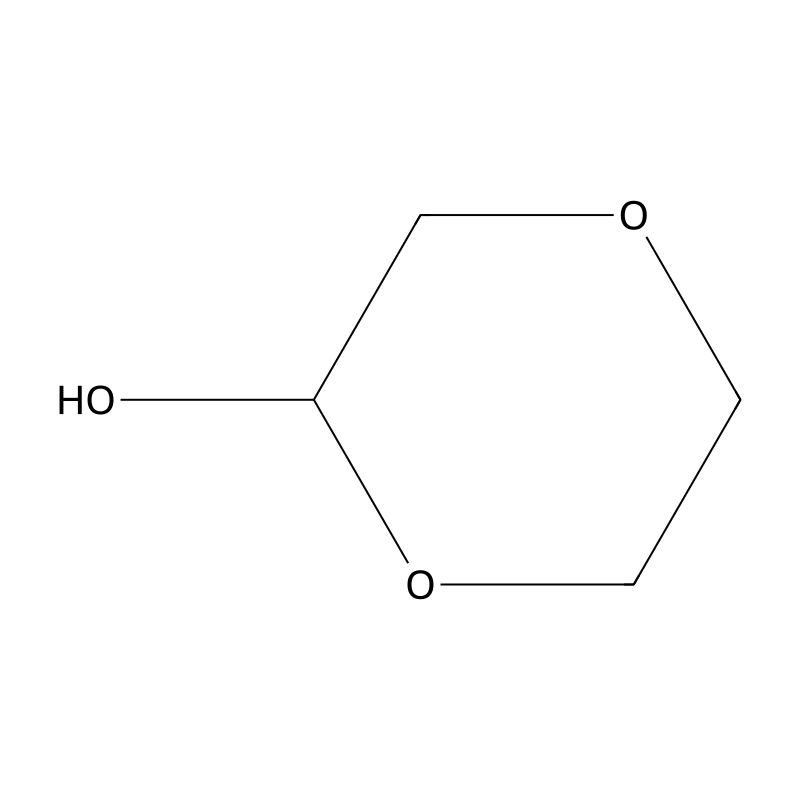

1,4-Dioxan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dioxan-2-ol is a cyclic organic compound characterized by a six-membered ring containing two oxygen atoms and four carbon atoms. Its chemical formula is C₄H₈O₃, and it is classified as a dioxane derivative. This compound is a colorless liquid with a faint sweet odor, similar to that of diethyl ether. 1,4-Dioxan-2-ol is known for its miscibility with water and various organic solvents, making it a versatile reagent in chemical synthesis and industrial applications .

- Dehydration Reactions: When heated, it can lose water to form 1,4-dioxan-2-one.

- Esterification: It can react with carboxylic acids to form esters.

- Oxidation: Under certain conditions, it can be oxidized to form corresponding carbonyl compounds.

These reactions are facilitated by the presence of catalysts or specific reaction conditions, such as temperature and pressure .

1,4-Dioxan-2-ol can be synthesized through several methods:

- From Diethylene Glycol: Acid-catalyzed dehydration of diethylene glycol is a common method for producing dioxane derivatives.

- Ring-opening Reactions: The polymerization of 1,4-dioxan-2-one can yield 1,4-dioxan-2-ol as a byproduct under controlled conditions.

- Hydroxylation Reactions: Hydroxylation of related cyclic ethers can also yield this compound.

These synthesis routes allow for the production of 1,4-dioxan-2-ol in both laboratory and industrial settings .

The applications of 1,4-dioxan-2-ol include:

- Solvent: It is widely used as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.

- Stabilizer: In some formulations, it acts as a stabilizer for chlorinated hydrocarbons.

Its properties make it suitable for use in pharmaceuticals, coatings, adhesives, and cleaning agents .

Several compounds share structural similarities with 1,4-dioxan-2-ol. These include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,4-Dioxane | C₄H₈O₂ | Commonly used solvent; known contaminant in water. |

| 1,3-Dioxane | C₄H₈O₂ | Less commonly encountered; used as a solvent. |

| 1,4-Dioxan-2-one | C₄H₆O₂ | A ketone derivative; formed from dehydration of 1,4-dioxan-2-ol. |

| Ethylene Glycol | C₂H₆O₂ | Used as an antifreeze; exhibits different reactivity compared to dioxanes. |

Uniqueness: The primary distinction of 1,4-dioxan-2-ol lies in its hydroxyl group at the second carbon position which imparts alcohol-like properties that influence its reactivity and applications compared to other dioxanes. This functional group allows it to engage in reactions typical of alcohols while retaining the cyclic ether characteristics typical of dioxanes .